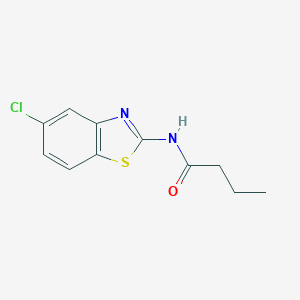
N-(5-chloro-1,3-benzothiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-1,3-benzothiazol-2-yl)butanamide, also known as CBB, is a synthetic compound that has attracted significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
N-(5-chloro-1,3-benzothiazol-2-yl)butanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(5-chloro-1,3-benzothiazol-2-yl)butanamide has been shown to possess antitumor, anti-inflammatory, and antimicrobial activities. In biochemistry, N-(5-chloro-1,3-benzothiazol-2-yl)butanamide has been used as a fluorescent probe for the detection of proteins and nucleic acids. In materials science, N-(5-chloro-1,3-benzothiazol-2-yl)butanamide has been used as a building block for the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-1,3-benzothiazol-2-yl)butanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, N-(5-chloro-1,3-benzothiazol-2-yl)butanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. N-(5-chloro-1,3-benzothiazol-2-yl)butanamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
N-(5-chloro-1,3-benzothiazol-2-yl)butanamide has been shown to have several biochemical and physiological effects. For example, N-(5-chloro-1,3-benzothiazol-2-yl)butanamide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. N-(5-chloro-1,3-benzothiazol-2-yl)butanamide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In addition, N-(5-chloro-1,3-benzothiazol-2-yl)butanamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(5-chloro-1,3-benzothiazol-2-yl)butanamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Another advantage is that it has a high degree of selectivity for certain enzymes and signaling pathways, making it a useful tool for studying their functions. However, one limitation is that N-(5-chloro-1,3-benzothiazol-2-yl)butanamide has limited solubility in aqueous solutions, which may affect its bioavailability and activity in certain experiments.
Future Directions
There are several future directions for research on N-(5-chloro-1,3-benzothiazol-2-yl)butanamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in drug discovery and materials science. Additionally, more studies are needed to evaluate the safety and toxicity of N-(5-chloro-1,3-benzothiazol-2-yl)butanamide in vivo, as well as its pharmacokinetics and pharmacodynamics.
Conclusion
In conclusion, N-(5-chloro-1,3-benzothiazol-2-yl)butanamide, or N-(5-chloro-1,3-benzothiazol-2-yl)butanamide, is a synthetic compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(5-chloro-1,3-benzothiazol-2-yl)butanamide may lead to the development of new drugs and materials with unique properties.
Synthesis Methods
N-(5-chloro-1,3-benzothiazol-2-yl)butanamide can be synthesized through a multistep process starting from 5-chloro-2-aminobenzothiazole and butyric anhydride. The reaction involves the formation of an amide bond between the amine group of 5-chloro-2-aminobenzothiazole and the carboxylic acid group of butyric anhydride. The resulting product is then purified by recrystallization to obtain pure N-(5-chloro-1,3-benzothiazol-2-yl)butanamide.
properties
Molecular Formula |
C11H11ClN2OS |
|---|---|
Molecular Weight |
254.74 g/mol |
IUPAC Name |
N-(5-chloro-1,3-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C11H11ClN2OS/c1-2-3-10(15)14-11-13-8-6-7(12)4-5-9(8)16-11/h4-6H,2-3H2,1H3,(H,13,14,15) |
InChI Key |
ACINYACELPYIAM-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=NC2=C(S1)C=CC(=C2)Cl |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(S1)C=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-3-fluorobenzamide](/img/structure/B244035.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244036.png)
![3-fluoro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244038.png)
![2-(2-methylphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244040.png)
![2,6-dimethoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244041.png)
![2-(3,5-dimethylphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244042.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B244045.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B244046.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B244048.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B244049.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-1-benzofuran-2-carboxamide](/img/structure/B244052.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methoxybenzamide](/img/structure/B244053.png)
![N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}butanamide](/img/structure/B244056.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244057.png)